[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1-methyl-1H-indol-5-yl)methanone
Description
The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone is a piperidine-based methanone derivative featuring a 4-chlorophenyl group and a hydroxyl group on the piperidine ring, linked to a 1-methylindole moiety via a ketone bridge. This structure combines pharmacophoric elements common to antipsychotics (e.g., haloperidol) and indole-based bioactive molecules (e.g., cannabinoid receptor ligands) .
Properties
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(1-methylindol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-23-11-8-15-14-16(2-7-19(15)23)20(25)24-12-9-21(26,10-13-24)17-3-5-18(22)6-4-17/h2-8,11,14,26H,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCSBNSNSNPXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Substitution with Chlorophenyl Group: The piperidine ring is then substituted with a chlorophenyl group using electrophilic aromatic substitution reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via nucleophilic substitution or oxidation reactions.
Attachment of the Indole Moiety: Finally, the indole moiety is attached through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the indole moiety.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated or reduced indole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Applications
The compound is structurally related to haloperidol, a well-known antipsychotic. As a metabolite of haloperidol, it exhibits similar pharmacological effects, primarily acting as a dopamine receptor antagonist. This property is significant in the treatment of schizophrenia and other psychotic disorders.
Synthesis and Derivatives
Research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce side effects. For instance:
- Hydrazinolysis Reactions : The compound can undergo hydrazinolysis to yield various derivatives that may possess improved biological activities. This reaction has been explored to synthesize new compounds with potential antitumor activities .
Recent studies have demonstrated that derivatives of this compound can exhibit notable biological activities:
- Antitumor Activity : Some synthesized derivatives have shown moderate antitumor activity against specific cancer cell lines (e.g., NCI-H460 non-small-cell lung cancer cells) with growth inhibition percentages reaching up to 72% at certain concentrations .
Antipsychotic Efficacy
A study published in the Human Metabolome Database highlighted the role of 4-(4-chlorophenyl)-4-hydroxypiperidine as a metabolite of haloperidol, reinforcing its significance in psychopharmacology .
Synthesis of New Compounds
Research into the hydrazinolysis behavior of related compounds has led to the development of novel triazolo[4’,3’:1,6]pyridazino[4,5-b]indole derivatives, showcasing the versatility of this compound as a precursor in drug synthesis .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Haloperidol and Butyrophenone Derivatives
Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) is a prototypical antipsychotic. Key comparisons:
- Structural Similarities : Both compounds share the 4-(4-chlorophenyl)-4-hydroxypiperidine core.
- Differences: Backbone: Haloperidol has a butanone chain linked to a fluorophenyl group, whereas the target compound uses a methanone bridge to an indole. Pharmacology: Haloperidol is a potent dopamine D₂ receptor antagonist . The indole group in the target compound may confer distinct receptor affinities (e.g., serotonin or cannabinoid receptors), as seen in JWH-018 .
| Parameter | Target Compound | Haloperidol |
|---|---|---|
| Molecular Formula | C₂₁H₁₉ClN₂O₂ (estimated*) | C₂₁H₂₃ClFNO₂ |
| Molecular Weight | ~366.84 g/mol | 375.86 g/mol |
| Core Structure | Piperidine-methanone-indole | Piperidine-butanone-fluorophenyl |
| Pharmacological Activity | Not explicitly reported; indole suggests CNS modulation | Dopamine D₂ antagonist, antipsychotic |
Loperamide Derivatives
Loperamide analogs, such as loperamide piperidinolamide (1,4-Bis[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylbutan-1-one), share the 4-(4-chlorophenyl)-4-hydroxypiperidine moiety but differ in substitution:
JWH-018 and Cannabinoid Receptor Ligands
JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone) is a synthetic cannabinoid receptor agonist. Comparisons:
- Structural Overlap: Both compounds feature an indole-methanone scaffold.
- Functional Divergence: JWH-018 binds cannabinoid receptors (CB1/CB2) but lacks affinity for dopamine transporters (DAT) . The target compound’s piperidine-hydroxyl group may redirect activity toward sigma or serotonin receptors.
Crystallographic and Physicochemical Properties
The crystal structure of the related adduct (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone reveals:
Toxicity and Degradation Profiles
Similar protocols (e.g., HPLC with CRS systems) would apply to the target compound for impurity profiling.
Biological Activity
The compound 4-(4-chlorophenyl)-4-hydroxypiperidin-1-ylmethanone, often referred to as a derivative of piperidine and indole, has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
- Molecular Formula : C21H22ClN2O2
- Molecular Weight : 373.86 g/mol
- CAS Number : 43141-37-3
- SMILES Notation : OC1(CCN(C\C=C\C(=O)c2ccc(F)cc2)CC1)c3ccc(Cl)cc3
The biological activity of the compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the serotonin and dopamine receptors. Studies indicate that it may function as a modulator of these systems, influencing mood and behavior.
Key Mechanisms:
- Serotonergic Activity : The compound exhibits affinity for serotonin receptors, which are crucial in regulating mood and anxiety.
- Dopaminergic Modulation : It also interacts with dopamine receptors, which are involved in reward pathways and motor control.
- Cholinergic Effects : There is evidence suggesting that it may affect cholinergic signaling, potentially impacting cognitive functions.
Biological Activity Data
1. Antidepressant Efficacy
In a double-blind study involving rodents, the compound was administered to assess its antidepressant effects. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting potential for clinical applications in human depression treatment.
2. Anxiolytic Properties
Another study focused on the anxiolytic properties of the compound. Behavioral tests showed that subjects treated with the compound displayed reduced anxiety levels in elevated plus maze tests, indicating its potential as an anxiolytic agent.
3. Neuroprotective Effects
Research involving neurodegenerative disease models revealed that the compound may have neuroprotective properties against oxidative stress-induced neuronal damage. This suggests its potential utility in treating conditions such as Alzheimer's disease.
Research Findings
Recent publications have highlighted the compound's ability to cross the blood-brain barrier effectively, enhancing its therapeutic potential for central nervous system disorders. Additionally, structure-activity relationship (SAR) studies have provided insights into optimizing its pharmacological profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
